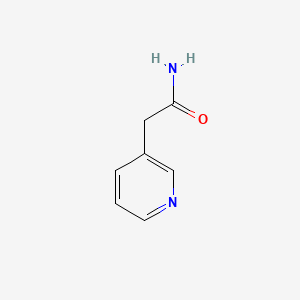

2-(Pyridin-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHIMEXEGOCNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340452 | |

| Record name | 2-(pyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3724-16-1 | |

| Record name | 3-Pyridineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(pyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Pyridin-3-yl)acetamide CAS 3724-16-1 characterization

An In-Depth Technical Guide to the Characterization of 2-(Pyridin-3-yl)acetamide (CAS 3724-16-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the definitive characterization of this compound, a key intermediate in medicinal chemistry and organic synthesis.[1][2] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require robust, verifiable data to confirm the identity, purity, and structural integrity of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the analytical workflow.

Core Identity and Physicochemical Profile

This compound is an organic compound featuring a pyridine ring linked to an acetamide functional group via a methylene bridge.[2] This structure is foundational for its use as a building block in the synthesis of more complex molecules, including potential pharmaceuticals.[2] A precise understanding of its physical and chemical properties is the first step in any research or development workflow.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These parameters are critical for handling, storage, and predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| CAS Number | 3724-16-1 | [2][3] |

| Molecular Formula | C₇H₈N₂O | [2][3] |

| Molecular Weight | 136.15 g/mol | [2][3] |

| Appearance | White to pale cream crystals or crystalline powder | [2] |

| Melting Point | 122-124 °C | [1][3][4] |

| Boiling Point | 360.3 ± 25.0 °C at 760 mmHg | [1][3] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and chloroform. | [1] |

| Storage Conditions | Inert atmosphere, Room Temperature | [1][3] |

Spectroscopic Elucidation: The Structural Fingerprint

Spectroscopic analysis is the cornerstone of structural characterization. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (¹H and ¹³C), offering a detailed map of the molecule's carbon-hydrogen framework.

Expertise & Causality: The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of each nucleus. The electronegative nitrogen atom and the aromatic current of the pyridine ring cause the attached protons to be "deshielded," shifting their signals downfield (to a higher ppm value) compared to non-aromatic protons.

¹H NMR (Proton NMR): A proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Pyridine Ring Protons (δ 7.3 - 8.5 ppm): These protons appear in the characteristic aromatic region. The specific splitting patterns (doublets, triplets, multiplets) arise from spin-spin coupling with adjacent protons on the ring, allowing for precise assignment.[4]

-

Methylene Protons (-CH₂-) (δ ~3.4 ppm): The two protons on the carbon adjacent to the pyridine ring and the carbonyl group typically appear as a singlet, as they lack adjacent protons to couple with.[4]

-

Amide Protons (-NH₂) (δ ~7.0 - 7.5 ppm): These protons often appear as two broad singlets due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[4]

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it readily dissolves the compound and its residual water peak does not obscure key signals.[4]

-

Homogenization: Gently vortex or shake the tube until the sample is fully dissolved.

-

Analysis: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse program.

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Interpretation: Integrate the peaks to determine proton ratios and analyze splitting patterns to confirm structural assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Expertise & Causality: The energy of absorption is specific to the type of bond and the atoms it connects. A C=O double bond is stronger and heavier than a C-N single bond, and thus its stretching vibration absorbs at a higher frequency (wavenumber). The presence of hydrogen bonding can broaden the N-H stretching band.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3100 | N-H Stretch | Primary Amide (-NH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1680 | C=O Stretch (Amide I) | Amide |

| ~1600 | N-H Bend (Amide II) | Amide |

| 1600 - 1400 | C=C and C=N Stretches | Pyridine Ring |

Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and compare them to known values for amide and pyridine functionalities to confirm their presence.

Mass Spectrometry (MS)

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to gain structural information from fragmentation patterns.

Expertise & Causality: In Electrospray Ionization (ESI), a soft ionization technique, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass of this ion directly confirms the molecular weight. High-energy fragmentation (MS/MS) can be used to break the molecule into smaller, characteristic pieces, providing clues to its connectivity.

-

Molecular Ion Peak: For this compound (MW = 136.15), the primary ion observed in ESI-MS positive mode will be the protonated molecule [M+H]⁺ at an m/z of approximately 137.1.[4]

-

Fragmentation: Characteristic fragmentation patterns may involve the cleavage of the bond between the methylene bridge and the amide group or the loss of the entire acetamide side chain.[2]

Comprehensive Characterization Workflow

A robust characterization workflow ensures that multiple orthogonal techniques are used to validate the compound's identity and purity. This self-validating system leaves no room for ambiguity.

Caption: A logical workflow for the comprehensive characterization of this compound.

Synthesis and Purity Considerations

Synthetic Route Overview

A common laboratory synthesis involves the ammonolysis of a corresponding ester, such as methyl pyridine-3-acetate.

Protocol: Synthesis from Methyl Pyridine-3-acetate [4]

-

To a stirred slurry of methyl 3-pyridylacetate, slowly add concentrated ammonium hydroxide.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction for completion using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, concentrate the solution to dryness under reduced pressure to yield the crude product.

Purification by Recrystallization

Recrystallization is a standard and effective method for purifying the crude solid product, leveraging differences in solubility between the target compound and impurities.[5]

Protocol: General Recrystallization

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or mixtures containing ethanol, diethyl ether, or ethyl acetate are often suitable.[1]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Dry the crystals in a vacuum oven to a constant weight. The purity of the recrystallized product should be confirmed by melting point analysis and spectroscopy.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

General Hazards: May cause irritation to the eyes and skin.[1] It is a combustible solid and should be kept away from open flames and high temperatures.[1]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[1][6]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][6]

-

Disposal: Treat all waste, including contaminated containers and PPE, as hazardous chemical waste and dispose of it through a licensed disposal company in accordance with local regulations.[6]

Caption: Key structural features of this compound and their spectroscopic signatures.

References

-

This compound CAS 3724-16-1. (n.d.). BIOSYNCE. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-(Pyridin-3-yl)acetamide

Abstract

2-(Pyridin-3-yl)acetamide is a heterocyclic organic compound that serves as a fundamental scaffold in medicinal chemistry. While direct and extensive research on the specific mechanism of action of the parent compound is limited, its structural motif is present in a multitude of derivatives exhibiting a wide range of biological activities. This technical guide provides an in-depth exploration of the potential mechanisms of action of the this compound core, based on the experimentally determined activities of its derivatives. We will delve into the key biological targets and signaling pathways implicated, including Dipeptidyl Peptidase-4 (DPP-4), GABAergic systems, Acetylcholinesterase (AChE), PIM-1 Kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the therapeutic potential of this scaffold, detailed experimental protocols for mechanistic investigation, and a framework for future research.

Introduction: The this compound Scaffold

The this compound molecule, with its characteristic pyridine ring linked to an acetamide group, represents a versatile starting point for the synthesis of pharmacologically active compounds. The nitrogen atom in the pyridine ring and the amide group's ability to participate in hydrogen bonding are crucial for its interactions with biological macromolecules. Although comprehensive studies on the parent compound are not widely available, the consistent appearance of this scaffold in molecules with defined biological targets allows for a well-grounded "scaffold-based" mechanistic inquiry. This guide will synthesize the findings from various derivatives to construct a probable mechanistic profile for the core structure.

Potential Mechanisms of Action and Investigational Protocols

The following sections explore the primary biological targets identified for derivatives of this compound. For each target, we will discuss the underlying signaling pathway and provide a detailed, self-validating experimental protocol for assessing the compound's activity.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Certain derivatives of this compound have been investigated as inhibitors of DPP-4, an enzyme that degrades incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these compounds can increase GLP-1 levels, leading to enhanced insulin secretion and improved glucose homeostasis, a therapeutic strategy for type 2 diabetes.

The inhibition of DPP-4 prevents the breakdown of GLP-1, allowing it to bind to its receptor (GLP-1R) on pancreatic β-cells. This interaction initiates a signaling cascade that ultimately increases insulin synthesis and release.

Caption: DPP-4 Inhibition Pathway.

This protocol provides a robust method for determining the inhibitory potential of a compound against DPP-4.

-

Principle: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC. The release of the fluorescent AMC (7-Amino-4-methylcoumarin) is monitored over time. A decrease in the rate of fluorescence generation in the presence of the test compound indicates inhibition.

-

Materials:

-

Recombinant Human DPP-4

-

DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)

-

DPP-4 Substrate: H-Gly-Pro-AMC

-

DPP-4 Inhibitor (Positive Control, e.g., Sitagliptin)

-

Test Compound (this compound)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

-

-

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test compound and the positive control in DMSO. Create a series of dilutions in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Blank: 50 µL Assay Buffer.

-

Control (100% Activity): 40 µL Assay Buffer + 10 µL vehicle (e.g., Assay Buffer with DMSO).

-

Positive Control: 40 µL of known inhibitor dilution.

-

Test Compound: 40 µL of test compound dilution.

-

-

Enzyme Addition: Add 10 µL of diluted DPP-4 enzyme solution to all wells except the blank.

-

Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Add 50 µL of the DPP-4 substrate solution to all wells.

-

Measurement: Immediately begin kinetic reading of fluorescence at 37°C for 30-60 minutes, taking measurements every 1-2 minutes.

-

Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each concentration of the test compound relative to the control. Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.

-

Modulation of the GABAergic System

The this compound scaffold is present in molecules that interact with the GABAergic system, a major inhibitory neurotransmitter system in the brain. Some derivatives may act as antagonists at the benzodiazepine receptor site on the GABA-A receptor.

The GABA-A receptor is a ligand-gated ion channel. Binding of GABA opens the chloride channel, leading to hyperpolarization of the neuron and an inhibitory effect. Benzodiazepines are positive allosteric modulators that enhance the effect of GABA. An antagonist would block this enhancement.

Caption: GABA-A Receptor Modulation.

This protocol determines the ability of a compound to displace a known radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor.

-

Principle: This is a competitive binding assay. Brain membrane preparations containing GABA-A receptors are incubated with a fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., [3H]-Flumazenil). The ability of the unlabeled test compound to compete for binding is measured by the reduction in radioactivity bound to the membranes.

-

Materials:

-

Rat or mouse whole brain membranes (prepared from cortex or cerebellum)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [3H]-Flumazenil

-

Non-specific binding control: Clonazepam (high concentration)

-

Test Compound (this compound)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer, centrifuge, and resuspend the pellet. Repeat washing steps and finally resuspend the membrane pellet in Binding Buffer to a known protein concentration.

-

Assay Setup: In microcentrifuge tubes, prepare the following in triplicate:

-

Total Binding: Radioligand + vehicle + membrane suspension.

-

Non-specific Binding: Radioligand + excess unlabeled Clonazepam + membrane suspension.

-

Test Compound: Radioligand + dilutions of test compound + membrane suspension.

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 0-4°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold Binding Buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percent displacement of the radioligand by the test compound. Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

-

Inhibition of Acetylcholinesterase (AChE)

Derivatives of this compound have been evaluated for their ability to inhibit AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease.

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

-

Materials:

-

Acetylcholinesterase (e.g., from electric eel or human recombinant)

-

Assay Buffer (e.g., 100 mM phosphate buffer, pH 8.0)

-

DTNB solution

-

ATCh solution

-

Positive Control (e.g., Donepezil)

-

Test Compound

-

96-well clear microplate

-

Spectrophotometric microplate reader

-

-

Procedure:

-

Reagent Preparation: Prepare stock solutions and dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), then dilute further in Assay Buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Control (100% Activity): Buffer + AChE solution + vehicle.

-

Positive Control: Buffer + AChE solution + known inhibitor.

-

Test Compound: Buffer + AChE solution + test compound dilution.

-

-

Pre-incubation: Mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.

-

Reaction Initiation: Add DTNB solution followed by the ATCh substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition and calculate the IC50 value for the test compound.

-

Kinase Inhibition: PIM-1 and VEGFR2

The this compound scaffold is found in molecules designed as kinase inhibitors, which are crucial in oncology. PIM-1 is a serine/threonine kinase involved in cell survival and proliferation, while VEGFR2 is a tyrosine kinase that is a key mediator of angiogenesis.

Inhibition of PIM-1 can lead to apoptosis in cancer cells. Inhibition of VEGFR2 blocks the signaling cascade initiated by VEGF, thereby preventing the formation of new blood vessels that tumors need to grow.

Caption: PIM-1 and VEGFR2 Kinase Inhibition Pathways.

This protocol is adaptable for both PIM-1 and VEGFR2 and measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

-

Principle: The assay is based on the principle that as the kinase transfers phosphate from ATP to a substrate, ATP is consumed. The remaining ATP is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.

-

Materials:

-

Recombinant Human Kinase (PIM-1 or VEGFR2)

-

Kinase-specific substrate (e.g., a peptide for PIM-1, Poly(Glu,Tyr) for VEGFR2)

-

Kinase Assay Buffer

-

ATP

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

Positive Control Inhibitor (e.g., Staurosporine for PIM-1, Sorafenib for VEGFR2)

-

Test Compound

-

White, opaque 96-well or 384-well plates

-

Luminometer

-

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and positive control in Assay Buffer.

-

Assay Setup: To the wells of a white plate, add:

-

Test compound dilutions or positive control.

-

Kinase and substrate mixture.

-

-

Reaction Initiation: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at a set temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

-

Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence reaction.

-

Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

-

Data Summary and Structure-Activity Relationship (SAR) Insights

As direct experimental data for this compound is scarce, the following table summarizes the reported activities of some of its derivatives to illustrate the potential of the core scaffold.

| Derivative Class | Target | Assay Type | Reported Activity (IC50) | Reference |

| Triazole-pyrimidine Hybrids | Anticancer (A549 cells) | Cell Viability (MTT) | 15.70 to 88.27 µM | [1] |

| Imidazo[2,1-b]thiazole Derivatives | VEGFR2 | Kinase Inhibition | 5.72% inhibition at 20 µM | [2] |

| Pyridine Carbamate Hybrids | Human AChE | Enzyme Inhibition | 0.153 µM | [3] |

| Benzoyl-phenoxy-acetamide Variants | Anticancer (Glioblastoma) | Cell Viability (MTT) | 0.59 to 3.24 µM | [4] |

These findings suggest that the this compound scaffold is a promising platform for developing inhibitors of various biological targets. The specific substitutions on the pyridine ring and the acetamide nitrogen are critical for determining both the potency and selectivity of the final compound.

Conclusion and Future Directions

The this compound core is a validated scaffold in medicinal chemistry, with its derivatives showing activity against a range of therapeutically relevant targets, including enzymes and receptors implicated in metabolic diseases, neurological disorders, and cancer. This guide has outlined the primary potential mechanisms of action and provided detailed, field-proven protocols for their investigation.

A critical gap in the current knowledge is the lack of direct mechanistic studies on the parent this compound compound. Future research should focus on systematically evaluating the parent compound using the assays described herein to establish a baseline activity profile. This would provide a crucial reference point for understanding the contributions of various functional groups in its derivatives and would enable a more rational, data-driven approach to the design of new therapeutic agents based on this versatile scaffold.

References

- Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetr

-

Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. [Link]

-

Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. [Link]

-

Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. [Link]

-

New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. [Link]

-

SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy 2-(6-methylpyridin-3-yl)-N-[(3-pyridin-3-ylphenyl)methyl]acetamide [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 2-(Pyridin-3-yl)acetamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyridin-3-yl)acetamide, a structurally simple molecule featuring a pyridine ring linked to an acetamide group, has emerged as a significant building block in medicinal chemistry. While research on the intrinsic biological activity of the parent compound is limited, its true value lies in its role as a versatile scaffold for the development of novel therapeutic agents with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, known biological activities of its derivatives, and the experimental protocols utilized to evaluate their potential. We will delve into key areas where this compound-based compounds have shown promise, including as dipeptidyl peptidase-4 (DPP-4) inhibitors, modulators of the GABAergic system, and as antimicrobial and anti-inflammatory agents. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of new chemical entities based on this privileged scaffold.

Introduction: The this compound Core

The this compound molecule, with the chemical formula C₇H₈N₂O, possesses a unique combination of a basic pyridine ring and a hydrogen-bonding capable acetamide moiety. This arrangement provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities. The pyridine nitrogen can participate in crucial interactions with biological targets, while the acetamide group offers a platform for a variety of chemical transformations.[1] Its utility as a precursor for a diverse range of biologically active derivatives has positioned it as a valuable starting point in many drug discovery programs.[1]

Synthesis of the this compound Scaffold

The efficient synthesis of the this compound core is crucial for its application in drug discovery. A common and effective method involves the ammonolysis of a pyridine-3-acetate ester.

Experimental Protocol: Synthesis from Methyl Pyridine-3-Acetate

This protocol details the conversion of methyl pyridine-3-acetate to this compound.

Materials:

-

Methyl pyridine-3-acetate

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Acetonitrile

-

Diethyl ether

Procedure:

-

To a stirred slurry of methyl 3-pyridylacetate, slowly add an excess of concentrated ammonium hydroxide at room temperature.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Monitor the reaction for completion using an appropriate method (e.g., Thin Layer Chromatography).

-

Upon completion, concentrate the solution to dryness under reduced pressure to obtain the crude product.

-

Wash the crude product with a mixed solvent of acetonitrile and diethyl ether (e.g., a 3:1 v/v ratio).

-

Dry the purified product in a vacuum oven to a constant weight to yield this compound as a white solid.

Characterization:

-

¹H NMR (DMSO-d₆): δ 3.43 (s, 2H), 6.98 (bs, 1H), 7.33 (m, 1H), 7.52 (bs, 1H), 7.69 (d, 1H), 8.46 (m, 2H).

-

Mass Spectrum (ESI): m/z 137 [M+H]⁺.

Figure 1: Workflow for the synthesis of this compound.

Key Biological Activities of this compound Derivatives

While quantitative biological data for the parent this compound is scarce in publicly available literature, its derivatives have demonstrated significant activity in several key therapeutic areas.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Mechanism of Action: DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control. This makes DPP-4 a validated target for the treatment of type 2 diabetes. Some studies have suggested that this compound itself may possess DPP-4 inhibitory activity, which has prompted the synthesis and evaluation of its derivatives as potential anti-diabetic agents.[1]

Figure 2: Mechanism of DPP-4 inhibition by this compound derivatives.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay This is a general fluorescence-based protocol to screen for DPP-4 inhibitors.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound solution and the DPP-4 enzyme solution. Include a control with buffer and enzyme (no inhibitor) and a blank with buffer only.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes).

-

Initiate the reaction by adding the DPP-4 substrate to all wells.

-

Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 360 nm, λem = 460 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Modulation of the GABAergic System

Mechanism of Action: The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. It is a key target for drugs used to treat anxiety, insomnia, and seizures. Some studies have suggested that this compound may act as an antagonist at the benzodiazepine binding site of the GABA-A receptor.[1] This has spurred interest in developing derivatives that can modulate the GABAergic system for potential therapeutic applications in neurological and psychiatric disorders.

Figure 3: Modulation of the GABA-A receptor by this compound derivatives.

Experimental Protocol: GABA-A Receptor Binding Assay This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.

Materials:

-

Rat brain membrane preparation (source of GABA-A receptors)

-

Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)

-

Binding Buffer (e.g., Tris-HCl)

-

Test compounds (this compound derivatives)

-

Non-specific binding determinator (e.g., excess unlabeled GABA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In reaction tubes, combine the rat brain membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki or IC₅₀ value for each test compound.

Antimicrobial and Anti-inflammatory Activities

Derivatives of this compound have also been investigated for their potential as antimicrobial and anti-inflammatory agents.[1] The pyridine ring is a common feature in many antimicrobial drugs, and modifications to the acetamide portion of the scaffold can lead to compounds with potent activity against various bacterial and fungal strains. Similarly, the structural features of these derivatives can be tailored to interact with key targets in inflammatory pathways.

Table 1: Reported Antimicrobial Activity of this compound Derivatives

| Derivative Class | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Phenylsulphonamido acetamides | Escherichia coli | Varies | [2] |

| Phenylsulphonamido acetamides | Staphylococcus aureus | Varies | [2] |

| Thienopyridines | Escherichia coli | Varies | |

| Thienopyridines | Bacillus mycoides | Varies | |

| Thienopyridines | Candida albicans | Varies |

(Note: Specific MIC values for individual derivatives are found within the cited literature.)

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compounds (this compound derivatives)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Cell culture medium and supplements

-

Test compounds (this compound derivatives)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS to induce an inflammatory response and nitric oxide (NO) production. Include an unstimulated control and an LPS-only control.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Determine the IC₅₀ value for the inhibition of NO production for each compound.

Future Directions and Conclusion

This compound has proven to be a highly valuable and adaptable scaffold in the field of medicinal chemistry. While the parent molecule itself may not exhibit potent biological activity, its derivatives have shown significant promise across a range of therapeutic targets. The future of research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyridine ring and the acetamide group to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to fully understand how these derivatives interact with their respective targets at a molecular level.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to assess their drug-likeness.

-

In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease to validate their therapeutic potential.

References

-

Gross Archive. Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. Available at: [Link]

Sources

The Strategic Utility of 2-(Pyridin-3-yl)acetamide in Modern Synthesis: A Technical Guide for Drug Discovery and Development

Abstract

This technical guide provides an in-depth exploration of 2-(Pyridin-3-yl)acetamide, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and diverse reactivity, with a particular focus on its role as a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced insights into the practical application of this valuable synthetic intermediate.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive moiety for designing molecules with diverse biological activities.[1] this compound, combining the pyridine core with a reactive acetamide side chain, emerges as a particularly valuable building block for accessing a rich chemical space of novel compounds. This guide will illuminate the strategic advantages of employing this intermediate in synthetic campaigns.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthesis.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature. Its key physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Melting Point | 122-124 °C | [2] |

| Boiling Point | 360.3 °C at 760 mmHg | |

| Density | 1.17 g/cm³ | |

| Solubility | Soluble in water and polar organic solvents. |

Structural Analysis

The molecular structure of this compound features a planar pyridine ring connected to a flexible acetamide group. The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the pyridine nitrogen and the amide carbonyl oxygen) dictates its intermolecular interactions in the solid state and its binding modes with biological targets.

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.

| Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 8.46 (m, 2H, Py-H), 7.69 (d, 1H, Py-H), 7.52 (bs, 1H, -NH), 7.33 (m, 1H, Py-H), 6.98 (bs, 1H, -NH), 3.43 (s, 2H, -CH₂-) | [5] |

| ¹³C NMR | Expected signals for the pyridine ring carbons (typically in the range of 120-150 ppm), the methylene carbon (~40 ppm), and the carbonyl carbon (~170 ppm). | [6][7][8][9] |

| IR (KBr) | Characteristic absorptions for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and C-N stretching and N-H bending (amide II band, ~1550 cm⁻¹). | |

| Mass Spectrometry (ESI) | m/z 137 [M+H]⁺ | [5] |

Mass Spectrometry Fragmentation: Electron impact ionization of this compound is expected to show characteristic fragmentation patterns. The molecular ion peak would be observed at m/z 136. Common fragmentation pathways would include the loss of the acetamide side chain or cleavage of the methylene bridge, leading to fragments corresponding to the pyridyl moiety and the acetamide group.[10][11][12][13][14]

Synthesis of this compound

The accessibility of this compound through straightforward synthetic routes contributes to its widespread use.

Synthetic Workflow Overview

The most common laboratory-scale synthesis involves the ammonolysis of a 3-pyridylacetic acid ester. This process is efficient and yields the desired product in high purity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound|lookchem [lookchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 3724-16-1 [smolecule.com]

- 6. csustan.edu [csustan.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Chemical Shift | National Center for In Vivo Metabolism [invivometabolism.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. whitman.edu [whitman.edu]

- 13. uni-saarland.de [uni-saarland.de]

- 14. scienceready.com.au [scienceready.com.au]

A Technical Guide to 2-(Pyridin-3-yl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of 2-(Pyridin-3-yl)acetamide (CAS: 3724-16-1), a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The document outlines the molecule's structural and physicochemical properties, presents a detailed, field-proven protocol for its synthesis via the hydrolysis of 3-pyridylacetonitrile, and discusses its chemical reactivity. Furthermore, it explores the compound's emerging biological significance, particularly as a scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a critical target in the management of type 2 diabetes. This guide is intended to serve as a comprehensive resource for researchers, providing the foundational knowledge and practical methodologies required to leverage this compound in modern research and development settings.

Molecular Identity and Physicochemical Properties

Structural Elucidation

This compound is an organic compound featuring a pyridine ring substituted at the 3-position with an acetamide functional group via a methylene linker. Its formal IUPAC name is This compound .[1] The presence of the basic pyridine nitrogen and the hydrogen-bonding capable amide group dictates its chemical behavior and solubility characteristics.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol

This two-stage protocol provides a robust and scalable method for producing high-purity this compound.

Stage 1: Synthesis of 2-(Pyridin-3-yl)acetonitrile (Precursor)

This stage involves the conversion of 3-methylpyridine (3-picoline) to the nitrile intermediate.

-

Materials: 3-methylpyridine, cyanogen chloride, 5% aqueous sodium hydroxide, dichloromethane.

-

Equipment: High-temperature quartz tube reactor, gas washer, extraction funnel, distillation apparatus.

-

Procedure:

-

Preheat a quartz tube reactor (1 m x 20 mm) to 680 °C.

-

Separately preheat streams of 3-methylpyridine and cyanogen chloride to 550 °C.

-

Introduce the preheated reagents into the reactor at a controlled flow rate.

-

The gaseous reaction mixture exiting the reactor is immediately passed through a gas washer containing a 5% aqueous sodium hydroxide solution to neutralize acidic byproducts.

-

Continuously extract the aqueous mixture from the gas washer with dichloromethane.

-

Combine the organic extracts and distill under reduced pressure to remove the solvent and any unreacted 3-methylpyridine.

-

The remaining residue is distilled under high vacuum (1.5 mbar) to yield pure 2-(pyridin-3-yl)acetonitrile (boiling point: 101-109 °C at 1.5 mbar).

-

Stage 2: Acid-Catalyzed Hydrolysis to this compound

This stage converts the nitrile precursor to the final amide product.

-

Materials: 2-(pyridin-3-yl)acetonitrile, concentrated sulfuric acid, deionized water, saturated sodium bicarbonate solution, ethyl acetate.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, ice bath, separation funnel, Büchner funnel.

-

Procedure:

-

In a round-bottom flask, cautiously add 2-(pyridin-3-yl)acetonitrile (1 equivalent) to concentrated sulfuric acid (2 equivalents) cooled in an ice bath.

-

Allow the mixture to stir at room temperature for 1 hour, then heat to 90 °C for 2 hours.

-

Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by slowly adding a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product may precipitate at this stage. If so, collect it by vacuum filtration. If not, extract the aqueous solution three times with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to afford pure this compound as a white to pale cream crystalline solid.

-

Product Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through a combination of analytical techniques.

| Technique | Expected Result | Rationale |

| Melting Point | Sharp range, e.g., 122-124 °C | A narrow melting point range is indicative of high purity. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 136.15 | Confirms the molecular weight of the compound. [2] |

| IR Spectroscopy | ~3300-3100 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1600-1400 cm⁻¹ (Pyridine C=C/C=N stretch) | Confirms the presence of the amide and pyridine functional groups. [2] |

| ¹H NMR | Pyridine protons: ~7.2-8.6 ppm; Methylene (-CH₂-): ~3.6 ppm (singlet); Amide (-NH₂): ~7.0-7.5 ppm (broad singlets) | Provides a structural fingerprint of the molecule. Proton signals for the pyridine ring typically appear in the aromatic region (6.17-8.95 ppm). [2] |

| ¹³C NMR | Carbonyl (C=O): ~172 ppm; Pyridine carbons: ~123-150 ppm; Methylene (-CH₂-): ~40 ppm | Confirms the carbon skeleton of the molecule. |

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is governed by its two primary functional components: the pyridine ring and the acetamide side chain. [2]

-

Pyridine Ring: The nitrogen atom imparts a slight electron-deficient character to the ring, making it susceptible to nucleophilic substitution, particularly if activating groups are present. The nitrogen itself is basic and can be protonated or act as a ligand in coordination chemistry. [2]* Acetamide Group: The amide functionality is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions. The methylene bridge adjacent to the ring is activated and can be a site for further functionalization.

Its bifunctional nature makes this compound a valuable building block for creating libraries of more complex molecules for high-throughput screening in drug discovery. [3]

Biological Significance and Therapeutic Prospects

Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Emerging research has highlighted this compound and its derivatives as potential inhibitors of Dipeptidyl Peptidase-4 (DPP-4). [2]DPP-4 is a serine exopeptidase that deactivates incretin hormones like GLP-1 and GIP, which are crucial for stimulating insulin secretion and regulating blood glucose. [4]By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin release and suppressed glucagon secretion, which is a validated therapeutic strategy for managing type 2 diabetes mellitus.

The pyridine ring can engage in key interactions within the DPP-4 active site, while the acetamide tail can be modified to optimize binding affinity and selectivity.

Experimental Workflow for DPP-4 Inhibition Screening

A standard workflow to validate the inhibitory potential of this compound or its derivatives is outlined below.

Caption: Workflow for evaluating DPP-4 inhibitory activity.

Safety, Handling, and Storage

-

Safety: this compound may cause skin and eye irritation. It is a combustible solid and should be kept away from open flames and high heat sources. [3]* Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. [3]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation. [1]

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with a straightforward and scalable synthetic route. Its physicochemical properties and chemical reactivity make it an ideal scaffold for medicinal chemistry programs. The potential for this molecular framework in the development of novel DPP-4 inhibitors warrants further investigation. Future research should focus on the synthesis of derivative libraries, comprehensive structure-activity relationship (SAR) studies, and detailed pharmacological evaluation to fully exploit its therapeutic potential.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved December 24, 2025, from [Link]

-

LookChem. (n.d.). This compound. Retrieved December 24, 2025, from [Link]

-

Supporting Information. (n.d.). S2. Retrieved December 24, 2025, from [Link]

-

BIOSYNCE. (n.d.). This compound CAS 3724-16-1. Retrieved December 24, 2025, from [Link]

-

PubChemLite. (2025). 2-amino-n-(pyridin-3-yl)acetamide (C7H9N3O). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Retrieved December 24, 2025, from [Link]

-

ResearchGate. (n.d.). 3-Pyridylacetamide derivatives as DPP-IV inhibitors. Retrieved December 24, 2025, from [Link]

-

MySkinRecipes. (n.d.). 2-Chloro-N-(pyridin-3-ylmethyl)acetamide hydrochloride. Retrieved December 24, 2025, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Retrieved December 24, 2025, from [Link]

-

PrepChem.com. (n.d.). Synthesis of pyridine-3-acetonitrile. Retrieved December 24, 2025, from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved December 24, 2025, from [Link]

-

Kuan, W. L., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 14(8), 749. [Link]

-

Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved December 24, 2025, from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved December 24, 2025, from [Link]

-

Kyrou, I., et al. (2019). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. International Journal of Environmental Research and Public Health, 16(18), 3349. [Link]

-

Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved December 24, 2025, from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Pyridin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Pyridin-3-yl)acetamide, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document delves into the compound's structural features, physicochemical parameters, spectral characteristics, and chemical reactivity. Furthermore, it outlines established synthetic protocols and discusses its potential as a versatile building block for the development of novel therapeutic agents and functional materials. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Introduction

This compound, also known as 3-pyridineacetamide, is a compound featuring a pyridine ring linked to an acetamide group via a methylene bridge.[1][2] Its unique molecular architecture, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the reactivity of the acetamide moiety, makes it a valuable scaffold in various scientific disciplines.[1] In the realm of medicinal chemistry, this compound serves as a crucial intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications, including antimicrobial, anti-inflammatory, and neuroprotective agents.[1] Its ability to interact with biological targets such as enzymes and receptors is a key area of ongoing research.[1] In materials science, the aromatic and amide functionalities of this compound and its derivatives offer potential for the development of novel materials with tailored electronic and optical properties.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure, which consists of a pyridine ring substituted at the 3-position with an acetamide group. This arrangement of atoms gives rise to its specific physical and chemical behaviors.

Structural and Identification Data

A summary of the key identification and structural parameters for this compound is provided in the table below.

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 3724-16-1 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O | [1][2][3][4] |

| Molecular Weight | 136.15 g/mol | [1][2][3][4] |

| Canonical SMILES | C1=CC(=CN=C1)CC(=O)N | [1] |

| InChI Key | YDHIMEXEGOCNHU-UHFFFAOYSA-N | [1] |

| Appearance | White to pale cream crystals or crystalline powder | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Melting Point | 120.0-126.0 °C | [1] |

| 122-124 °C | [2][3][4] | |

| Boiling Point | 360.3 ± 25.0 °C at 760 mmHg | [2][3] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| 1.17 g/cm³ | [3][4] | |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and chloroform. | [2] |

| Flash Point | 171.7 ± 23.2 °C | [2][3] |

| Refractive Index | 1.558 | [2][3] |

| LogP | 0.80970 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis of this compound

The synthesis of this compound can be accomplished through several synthetic routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Direct Acylation of 3-Aminopyridine

A common and straightforward method involves the direct acylation of 3-aminopyridine with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a base to neutralize the acid byproduct.[1]

Diagram: Synthesis of this compound via Direct Acylation

Caption: General workflow for the synthesis of this compound.

Nucleophilic Substitution Reactions

Alternative synthetic strategies may employ nucleophilic substitution reactions.[1] These methods can be particularly useful when specific substitution patterns are desired or when direct acylation is not feasible. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, primarily at the 2- and 4-positions.[1]

Experimental Protocol: Synthesis from 3-Aminopyridine

The following is a representative protocol for the synthesis of this compound.

Materials:

-

3-Aminopyridine

-

Acetic anhydride

-

Pyridine (as a base and solvent)

-

Diethyl ether

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-aminopyridine in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Chemical Reactivity and Spectroscopic Characterization

The chemical behavior of this compound is governed by the interplay of the pyridine ring and the acetamide functional group.

Chemical Reactivity

The acetamide group is the primary site of reactivity, capable of undergoing various chemical transformations.[1]

-

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles, such as halogens or carbonyl compounds, leading to the formation of more complex molecular structures.[1]

-

Condensation Reactions: It can also engage in condensation reactions, which can be utilized to construct larger heterocyclic systems, potentially enhancing its biological activity.[1]

-

Coordination Chemistry: The pyridine nitrogen atom can act as a ligand, forming complexes with various metal ions. These coordination compounds may exhibit unique geometries and enhanced biological activities.[1]

Diagram: Reactivity of this compound

Caption: Key chemical transformations of this compound.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

-

Mass Spectrometry (MS): Mass spectrometry analysis confirms the molecular weight of the compound. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 136, corresponding to the molecular weight of this compound.[1] Fragmentation patterns typically involve the loss of the acetamide side chain or cleavage of the methylene bridge.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The pyridine ring exhibits characteristic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region and carbon-nitrogen stretching modes between 1266 and 1386 cm⁻¹.[1] The amide group will show a characteristic C=O stretching vibration around 1650-1680 cm⁻¹ and N-H stretching vibrations in the 3200-3400 cm⁻¹ range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyridine ring, the methylene protons, and the amide protons. The chemical shifts and coupling patterns of the pyridine protons are diagnostic of the 3-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbons of the pyridine ring.

-

Applications and Biological Significance

This compound serves as a versatile scaffold for the development of new pharmaceuticals and functional materials.[1]

-

Medicinal Chemistry: It is a key building block for synthesizing compounds targeting a range of biological systems.[1] Derivatives have been investigated for their potential as:

-

Antimicrobial and anti-inflammatory agents. [1]

-

Inhibitors of acetylcholinesterase, with potential applications in treating neurodegenerative diseases.[1]

-

Dipeptidyl peptidase-4 (DPP-4) inhibitors, which could be a therapeutic approach for type 2 diabetes.[1]

-

Modulators of the GABAergic system, potentially acting as antagonists at the benzodiazepine receptor.[1]

-

-

Chemical Biology: The ability of this compound and its derivatives to interact with biological macromolecules makes them valuable tools for studying enzyme kinetics and protein-ligand interactions.[1]

-

Materials Science: The unique electronic and structural features of this compound derivatives are being explored for the development of new materials with specific optical and electronic properties.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It may cause eye and skin irritation.[2] It is recommended to use the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] As a combustible solid, it should be kept away from open flames and high temperatures.[2]

Conclusion

This compound is a compound with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its well-defined physical properties, versatile chemical reactivity, and established synthetic routes make it an attractive starting point for the design and synthesis of novel molecules with diverse applications. This guide provides a foundational understanding of its core characteristics to aid researchers and scientists in leveraging its potential for future innovations.

References

- This compound | 3724-16-1. (2023, August 15). Smolecule.

- This compound CAS 3724-16-1. BIOSYNCE.

- This compound. LookChem.

- This compound CAS#: 3724-16-1. ChemicalBook.

Sources

The Therapeutic Landscape of 2-(Pyridin-3-yl)acetamide: A Scaffold for Innovation

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the potential therapeutic targets of 2-(Pyridin-3-yl)acetamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of possibilities. It delves into the mechanistic rationale behind why this heterocyclic scaffold is a promising starting point for drug discovery, provides detailed protocols for target validation, and visualizes the complex biological systems involved. While this compound itself is primarily recognized as a foundational chemical structure, its derivatives have shown significant activity against several key therapeutic targets. This guide will explore these targets, equipping scientific teams with the foundational knowledge and methodologies required to investigate this compound class further.

Section 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

Mechanistic Rationale

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis.[1] Its primary function is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These incretins are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving these peptides, DPP-4 curtails their insulinotropic effect.

Inhibition of DPP-4 therefore represents a major therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[1] By preventing incretin degradation, DPP-4 inhibitors increase the circulating concentrations of active GLP-1 and GIP, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control with a low risk of hypoglycemia.[2] The pyridine-acetamide core serves as a valuable scaffold for designing such inhibitors, with research indicating that derivatives of this compound have been investigated for their ability to inhibit DPP-4 activity.[3]

Signaling Pathway: The Incretin Effect

The following diagram illustrates the central role of DPP-4 in the incretin signaling pathway and the mechanism of DPP-4 inhibitors.

Caption: The DPP-4/Incretin signaling pathway in glucose homeostasis.

Quantitative Bioactivity Data

While numerous derivatives of this compound have been synthesized and evaluated as potent DPP-4 inhibitors, specific quantitative data for the parent compound (CAS 3724-16-1) is not extensively reported in publicly accessible bioactivity databases. This highlights its primary role as a structural motif for further chemical exploration.

| Compound | Target | Activity Type | Value | Notes |

| This compound | Human DPP-4 | IC₅₀ | Data Not Available | Serves as a core scaffold for potent derivatives. |

| Sitagliptin (Reference) | Human DPP-4 | IC₅₀ | ~19 nM | FDA-approved DPP-4 inhibitor for T2DM.[4] |

| Alogliptin (Reference) | Human DPP-4 | IC₅₀ | ~24 nM | An example of a potent inhibitor.[4] |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the in vitro potency of a test compound against DPP-4.

Principle: The assay measures the enzymatic activity of DPP-4 using a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the substrate, releasing the highly fluorescent AMC molecule. An inhibitor will reduce the rate of AMC release, and the degree of inhibition can be quantified by measuring the fluorescence signal over time.

Materials:

-

Recombinant Human DPP-4

-

Gly-Pro-AMC (substrate)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (e.g., this compound derivative)

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer. A typical starting concentration range is 100 µM to 1 pM. Also, prepare dilutions of the reference inhibitor.

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of the diluted test compound or reference inhibitor. For control wells, add 10 µL of assay buffer (for 100% activity) or a known potent inhibitor at a saturating concentration (for 0% activity/background).

-

Add 20 µL of the Recombinant Human DPP-4 enzyme solution to all wells except the "no enzyme" blank.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

-

Initiate Reaction: Add 20 µL of the Gly-Pro-AMC substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_test_compound - Rate_background) / (Rate_100%_activity - Rate_background))

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Section 2: Modulation of the GABA-A Receptor in the Central Nervous System

Mechanistic Rationale

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS).[5] The GABA-A receptor, a ligand-gated chloride ion channel, is a key component of this system.[6] When GABA binds to the GABA-A receptor, it causes the channel to open, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.

The GABA-A receptor complex possesses multiple allosteric binding sites that can be modulated by various drugs, including benzodiazepines, barbiturates, and neurosteroids.[6] Some studies suggest that compounds based on the this compound scaffold may act at the benzodiazepine binding site, potentially as antagonists or modulators.[3] Targeting this receptor is a cornerstone for therapies aimed at treating anxiety, epilepsy, and sleep disorders.[7]

Signaling Pathway: The GABAergic Synapse

The diagram below illustrates the key events at a GABAergic synapse and the site of action for GABA-A receptor modulators.

Caption: Overview of a GABAergic synapse and the GABA-A receptor complex.

Quantitative Bioactivity Data

Similar to DPP-4, the parent this compound compound lacks specific, publicly available binding affinity data (Kᵢ) for GABA-A receptor subtypes. Its derivatives are the focus of therapeutic design and evaluation.

| Compound | Target | Activity Type | Value | Notes |

| This compound | GABA-A Receptor | Kᵢ | Data Not Available | Derivatives are explored for CNS activity. |

| Diazepam (Reference) | GABA-A Receptor (Bz site) | Kᵢ | ~1-10 nM (subtype dependent) | A classic benzodiazepine positive allosteric modulator. |

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Flumazenil) for binding to the benzodiazepine site on the GABA-A receptor in a membrane preparation from a relevant tissue source (e.g., rat cerebral cortex). A decrease in the measured radioactivity indicates that the test compound has displaced the radioligand, and from this, the binding affinity (Kᵢ) can be calculated.

Materials:

-

Rat cerebral cortex tissue

-

Homogenization Buffer (e.g., 0.32 M sucrose)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]-Flumazenil

-

Non-specific binding control: Diazepam (at high concentration, e.g., 10 µM)

-

Test compound

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Centrifuge and homogenizer

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 min at 4°C.

-

Centrifuge the resulting supernatant at 100,000 x g for 30 min at 4°C.

-

Resuspend the pellet in binding buffer and repeat the centrifugation step multiple times to wash the membranes.

-

Resuspend the final pellet in fresh binding buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

-

-

Binding Assay:

-

Set up assay tubes for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add binding buffer, a known concentration of [³H]-Flumazenil (e.g., 1 nM), and the membrane preparation.

-

Non-specific Binding: Add the same components as total binding, plus a high concentration of unlabeled Diazepam (10 µM).

-

Test Compound: Add binding buffer, [³H]-Flumazenil, the membrane preparation, and serial dilutions of the test compound.

-

-

Incubation: Incubate all tubes at 4°C for 60 minutes.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Determine the percent inhibition of specific binding caused by the test compound at each concentration.

-

Calculate the IC₅₀ value by fitting the data to a competition binding curve.

-